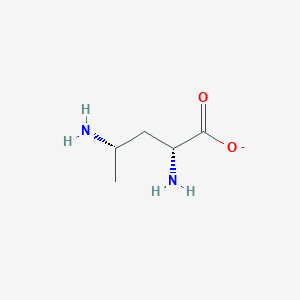

(2R,4S)-2,4-diaminovalerate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H11N2O2- |

|---|---|

Molecular Weight |

131.15 g/mol |

IUPAC Name |

(2R,4S)-2,4-diaminopentanoate |

InChI |

InChI=1S/C5H12N2O2/c1-3(6)2-4(7)5(8)9/h3-4H,2,6-7H2,1H3,(H,8,9)/p-1/t3-,4+/m0/s1 |

InChI Key |

PCEJMSIIDXUDSN-IUYQGCFVSA-M |

SMILES |

CC(CC(C(=O)[O-])N)N |

Isomeric SMILES |

C[C@@H](C[C@H](C(=O)[O-])N)N |

Canonical SMILES |

CC(CC(C(=O)[O-])N)N |

Origin of Product |

United States |

Biosynthetic and Catabolic Pathways of 2r,4s 2,4 Diaminovalerate

Involvement in the Ornithine Fermentation Pathway

(2R,4S)-2,4-Diaminovalerate is a central molecule in the oxidative degradation pathway of ornithine. kyoto-u.ac.jpnih.gov This pathway allows certain microorganisms to use ornithine as a substrate for energy production. The entire process involves a series of enzymatic steps to convert D-ornithine into intermediates that can enter central metabolism. researchgate.net

Within the ornithine fermentation pathway, this compound serves as a crucial intermediate. Its unique structure, featuring amino groups at both the second and fourth carbon positions, is the result of a complex rearrangement and positions it for the subsequent deamination step. The pathway begins with the conversion of L-ornithine to D-ornithine, which is then transformed into this compound. researchgate.net This intermediate is then oxidized to produce 2-amino-4-ketopentanoate, linking ornithine metabolism to other core metabolic routes. researchgate.netnih.gov

The direct precursor to this compound is D-ornithine. researchgate.netresearchgate.net The transformation is catalyzed by the enzyme Ornithine 4,5-aminomutase . researchgate.net This enzyme performs a complex 1,2-amino shift, moving the terminal amino group from the C5 position of D-ornithine to the C4 position, thereby forming this compound. researchgate.netresearchgate.net

This particular enzymatic reaction is notable for its dependence on two critical coenzymes: adenosylcobalamin (AdoCbl, a form of Vitamin B12) and pyridoxal (B1214274) 5'-phosphate (PLP, a form of Vitamin B6) . researchgate.netresearchgate.net The reaction proceeds via a radical-based mechanism, initiated by the homolysis of the Co-C bond in adenosylcobalamin, a characteristic feature of AdoCbl-dependent enzymes. researchgate.net

| Enzyme | Precursor | Product | Coenzymes |

| Ornithine 4,5-aminomutase | D-Ornithine | This compound | Adenosylcobalamin (AdoCbl), Pyridoxal 5'-phosphate (PLP) |

Position as a Key Metabolic Intermediate

Enzymatic Transformations of this compound

Once formed, this compound is catabolized in the next step of the ornithine degradation pathway. This transformation is an oxidative process that targets one of its amino groups.

The primary enzyme responsible for the breakdown of this compound is 2,4-diaminopentanoate (B1235806) dehydrogenase (DAPDH) . nih.govwikipedia.org This enzyme belongs to the family of oxidoreductases and specifically acts on the CH-NH2 group of the donor molecule. wikipedia.org DAPDH has been identified and characterized in organisms like Clostridium sticklandii and the thermophilic bacterium Fervidobacterium nodosum. kyoto-u.ac.jpnih.gov

DAPDH catalyzes the oxidative deamination of the amino group at the C4 position of this compound. kyoto-u.ac.jp This reaction converts the amino group into a keto group, yielding the product 2-amino-4-ketopentanoate (AKP) , also known as 2-amino-4-oxopentanoate. nih.govwikipedia.org

The reaction catalyzed by 2,4-diaminopentanoate dehydrogenase is a dehydrogenation that requires a pyridine (B92270) nucleotide coenzyme as an electron acceptor. wikipedia.org The enzyme can utilize either nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP+) . nih.govwikipedia.org

The mechanism involves the transfer of a hydride ion from the substrate to the coenzyme NAD⁺ or NADP⁺, resulting in the formation of NADH or NADPH, respectively. This process oxidizes the substrate, and the subsequent release of an ammonium (B1175870) ion (NH₃) from the C4 position leads to the formation of the final product, 2-amino-4-ketopentanoate. wikipedia.org The reaction is reversible, although it typically proceeds in the direction of oxidative deamination as part of the catabolic pathway. frontiersin.org

| Enzyme | Substrates | Products | Coenzyme |

| 2,4-Diaminopentanoate Dehydrogenase (DAPDH) | This compound, H₂O | 2-Amino-4-ketopentanoate (AKP), NH₃ | NAD⁺ / NADP⁺ |

Oxidative Deamination to 2-Amino-4-ketopentanoate (AKP)

Other Putative Enzymatic Conversions and Metabolic Fates

Following its synthesis, this compound is further metabolized in a catabolic pathway. The primary enzymatic conversion is an oxidative deamination reaction catalyzed by (2R,4S)-2,4-diaminopentanoate dehydrogenase (DAPDH). asm.org This enzyme, which can be dependent on either NAD+ or NADP+, converts this compound into 2-amino-4-ketopentanoate. asm.orgnih.gov

The resulting 2-amino-4-ketopentanoate is then cleaved by the enzyme 2-amino-4-ketopentanoate thiolase. This reaction involves coenzyme A (CoA) and results in the formation of acetyl-CoA and alanine (B10760859). asm.org This catabolic sequence effectively breaks down the five-carbon backbone of the original ornithine molecule into smaller, metabolically useful products.

| Metabolic Pathway of this compound |

| Step |

| Biosynthesis |

| Catabolism |

Microbial Organisms Harboring this compound Pathways

The metabolic pathways involving this compound have been primarily studied in anaerobic bacteria that specialize in amino acid fermentation.

Investigation in Anaerobic Bacteria (e.g., Clostridium sticklandii)

Clostridium sticklandii is a well-studied anaerobic bacterium known for its ability to degrade amino acids via the Stickland reaction. genome.jp This organism has been instrumental in elucidating the pathway for D-ornithine degradation. Research has shown that C. sticklandii possesses D-ornithine aminomutase, which catalyzes the formation of (2R,4S)-2,4-diaminopentanoate from D-ornithine. nih.gov The genes encoding the two subunits of this enzyme, oraS and oraE, have been cloned and characterized from this bacterium. nih.gov The organism also harbors the subsequent enzymes required for the catabolism of this compound. asm.org

Comparative Analysis of Pathway Homologues Across Microbial Phyla

While initially described in detail in Clostridiaceae, the oxidative degradation pathway of ornithine, and thus the metabolism of this compound, is not limited to this family of bacteria. nih.govasm.org Genetic and biochemical studies have revealed that a conserved gene cluster encoding the enzymes for this pathway is present in a wider range of microbial phyla. asm.org

Enzymatic and Chemo Enzymatic Synthesis of 2r,4s 2,4 Diaminovalerate and Its Stereoisomers

Biocatalytic Approaches for Stereoselective Synthesis

Biocatalysis provides an environmentally conscious and highly selective alternative to conventional chemical methods for producing chiral compounds. nih.govmdpi.com Enzymes operate with high enantioselectivity and regioselectivity, making them ideal for the synthesis of complex stereoisomers. nih.govmdpi.com The integration of chemical and enzymatic steps in chemo-enzymatic synthesis further broadens the scope of accessible molecules. nih.govglycoforum.gr.jprsc.org

Application of Engineered Dehydrogenases and Transaminases (e.g., Glutamate (B1630785) Dehydrogenases, Amine Transaminases)

Dehydrogenases and transaminases are cornerstone enzymes in the asymmetric synthesis of chiral amines and amino acids. nih.govnih.gov They offer high atom economy and stereoselectivity, utilizing ammonia (B1221849) or amine donors to convert keto-precursors into the desired amino compounds. nih.govmdpi.com

Glutamate Dehydrogenases (GDH): These enzymes catalyze the reversible reductive amination of α-keto acids. mdpi.com While naturally specific for glutamate, protein engineering has successfully broadened their substrate scope. mdpi.comrsc.org For instance, an engineered GDH from Escherichia coli was developed to synthesize (R)-4-aminopentanoic acid from levulinic acid with over 97% conversion and >99% enantiomeric excess (ee). frontiersin.org Similarly, engineered GDHs have been used to produce L-homoalanine and the noncanonical amino acid L-phosphinothricin with excellent stereoselectivity and conversion rates. rsc.orgresearcher.life A key strategy involves modifying flexible loops and hydrophobic networks within the enzyme's active site to accommodate unnatural substrates. rsc.orgresearcher.life A (2R,4S)-2,4-diaminopentanoate dehydrogenase from Clostridium sticklandii has been identified, which catalyzes the conversion of (2R)-2-amino-4-oxopentanoate to (2R,4S)-2,4-diaminopentanoate, demonstrating a natural template for synthesizing related compounds. frontiersin.org

Amine Dehydrogenases (AmDH) and Transaminases (TAs): Amine dehydrogenases, often engineered from amino acid dehydrogenases, are highly effective for the asymmetric reductive amination of ketones. nih.govresearchgate.netrsc.org They provide a direct route to chiral amines using inexpensive ammonia as the amine source. sci-hub.se Transaminases, while also powerful, require an amine donor, and the reaction equilibrium can sometimes be a challenge. researchgate.netresearchgate.net However, systems have been developed to overcome these limitations, such as a recyclable glutamate amine donor system using a transaminase coupled with a glutamate dehydrogenase to synthesize various enantiopure β- and γ-amino acids with high conversions and >99% ee. researchgate.net Engineered AmDHs have been successfully applied to the synthesis of a broad range of chiral amino alcohols from α-hydroxy ketones with high stereoselectivity. nih.govrsc.org

Table 1: Examples of Engineered Dehydrogenases in Asymmetric Synthesis

| Enzyme Type | Original Enzyme Source | Target Product | Substrate | Conversion | Enantiomeric/Diastereomeric Excess | Reference |

|---|---|---|---|---|---|---|

| Glutamate Dehydrogenase | Escherichia coli | (R)-4-aminopentanoic acid | Levulinic Acid | >97% | >99% ee | frontiersin.org |

| Glutamate Dehydrogenase | Acinetobacter tandoii | L-homoalanine | L-threonine | 99.9% | 99.9% ee | rsc.org |

| Glutamate Dehydrogenase | Lachnospiraceae bacterium | L-phosphinothricin | PPO | 100% | >99.9% | researcher.life |

| Amine Dehydrogenase | Geobacillus stearothermophilus | (R)-3-amino-1-butanol | 4-hydroxybutan-2-one | 99% | >99% ee | rsc.org |

| Amine Dehydrogenase | Sporosarcina psychrophila | Chiral amino alcohol | 1-hydroxy-2-butanone | 91-99% | >99% ee | nih.gov |

Exploitation of Keto Reductases and Epoxide Hydrolases in Related Amino Alcohol Synthesis

Chiral amino alcohols are valuable synthetic intermediates that share structural similarities with diaminovalerates. rsc.org Keto reductases and epoxide hydrolases are pivotal enzymes in their stereoselective synthesis. nih.govnih.gov

Keto Reductases (KREDs): KREDs catalyze the asymmetric reduction of ketones to produce chiral alcohols, often with high stereoselectivity. nih.govmdpi.com They are particularly useful in dynamic kinetic resolution (DKR) processes, where a racemic starting material can be converted to a single stereoisomer with a theoretical yield of 100%. nih.govacs.org In the synthesis of 1,2-amino alcohols, KREDs can reduce α-amino-β-keto esters to yield products with two chiral centers. rsc.org By screening a panel of commercially available KREDs, it is often possible to access all four possible stereoisomers of a 1,2-amino alcohol from a single racemic α-aminoketone precursor. acs.orgthieme-connect.com For example, different KREDs have been used to produce cis-(2S,3R) and trans-(2R,3R) amino alcohol precursors with >99% diastereomeric ratio (dr) and >99% ee. nih.gov

Epoxide Hydrolases (EHs): EHs catalyze the enantioselective hydrolysis of racemic epoxides to yield chiral epoxides and vicinal diols, which are key building blocks for bioactive compounds. researchgate.netnih.govnih.gov The reaction proceeds via an S\textsubscript{N}2 mechanism, opening the epoxide ring to form a trans-diol. nih.gov This kinetic resolution is a common strategy for producing enantiomerically pure compounds. nih.gov Furthermore, EHs can be used in chemo-enzymatic cascades. For instance, an alkene can be first converted to an epoxide by an epoxidase, followed by stereoselective hydrolysis by an EH to generate a chiral vicinal diol, which can be further converted to a chiral amino alcohol. google.com The use of non-natural nucleophiles like azides in EH-catalyzed reactions can also provide access to enantiomerically enriched vicinal azido-alcohols, which are precursors to amino alcohols. nih.gov

Table 2: Application of KREDs and EHs in Chiral Alcohol/Amino Alcohol Synthesis

| Enzyme Type | Application | Key Feature | Achieved Selectivity | Reference |

|---|---|---|---|---|

| Ketoreductase (KRED) | Dynamic Kinetic Resolution of α-amido-β-keto esters | Access to all four stereoisomers by selecting different KREDs. | >99% dr, >99% ee | nih.govacs.orgrsc.org |

| Ketoreductase (KRED) | Asymmetric reduction of 4-substituted ketones | High conversion and diastereoselectivity for cis-alcohols. | up to 99% conversion, up to 99% de | mdpi.com |

| Epoxide Hydrolase (EH) | Kinetic resolution of racemic epoxides | Produces chiral epoxides and vicinal diols. | Excellent enantioselectivities. | nih.govnih.gov |

| Epoxide Hydrolase (EH) | Cascade reaction with epoxidase | Converts alkenes to chiral vicinal diols. | High stereoselectivity. | google.com |

Strategies for Enantiomeric and Diastereomeric Purity

Achieving high enantiomeric and diastereomeric purity is critical in the synthesis of chiral molecules for pharmaceutical applications. crystalpharmatech.com A combination of stereoselective synthesis and effective purification techniques is often required to isolate the desired single stereoisomer.

Chiral Separation Techniques in Preparative Biochemistry

When a synthesis yields a mixture of stereoisomers, preparative separation techniques are employed to isolate the target compound. nih.gov

Chromatographic Methods: Preparative liquid chromatography (LC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are powerful and widely used methods for separating enantiomers. nih.govymc.co.jp Polysaccharide-based CSPs are particularly common and effective for a wide range of compounds, including amino acids. nih.gov The choice of mobile phase and additives is crucial for optimizing separation. ymc.co.jp For amino acids and peptides, macrocyclic glycopeptide-based CSPs have also shown excellent results. chromatographytoday.com

Membrane-Based Separation: Chiral membrane separation is an emerging and promising technology for large-scale enantiomeric resolution due to its potential for continuous operation, low energy consumption, and eco-friendliness. mdpi.com These membranes can contain chiral selectors that interact differently with each enantiomer, allowing one to pass through more readily than the other. mdpi.com Liquid membranes containing chiral selectors like crown ethers or cyclodextrins have been used to separate enantiomers of amino acids and other chiral compounds. mdpi.com

Enzymatic Resolution Methodologies

Enzymatic resolution is a classic and highly effective method for separating enantiomers from a racemic mixture. catalysis.blog This technique relies on the ability of chiral enzymes to selectively catalyze a reaction on only one of the two enantiomers. catalysis.blogslideshare.net

The process converts the reactive enantiomer into a different chemical species, which can then be easily separated from the unreacted enantiomer by standard methods like extraction or distillation. catalysis.blog This leaves the unreacted, desired enantiomer in high optical purity. A key advantage of enzymatic resolution is that enzymes operate under mild conditions and are biodegradable, making it an environmentally benign approach. catalysis.blog Common enzymes used for this purpose include lipases, proteases, and esterases, which are often employed for the resolution of racemic alcohols, esters, or amides. catalysis.blognih.gov For example, immobilized Candida antarctica lipase (B570770) B (CALB) has been used in a two-step process for the large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate, achieving over 96% ee and 99% chemical purity. The theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%; however, this can be overcome by coupling the resolution with in-situ racemization of the unwanted enantiomer in a dynamic kinetic resolution (DKR) process. nih.govcrystalpharmatech.com

Structural Biology and Enzymology of 2r,4s 2,4 Diaminovalerate Interacting Proteins

Three-Dimensional Structure Determination of Relevant Enzymes (e.g., DAPDH)

The determination of the three-dimensional structures of enzymes that bind (2R,4S)-2,4-diaminovalerate provides fundamental insights into their function. Techniques like X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) have been instrumental in this endeavor. A key enzyme in this context is 2,4-diaminopentanoate (B1235806) dehydrogenase (DAPDH).

Crystallographic and Cryo-Electron Microscopy Studies

X-ray crystallography has been the primary method for obtaining high-resolution structural information for enzymes interacting with diaminovalerate and its analogs. For instance, the crystal structure of a thermostable 2,4-diaminopentanoate dehydrogenase (2,4-DAPDH) from Fervidobacterium nodosum was the first experimentally determined three-dimensional structure for this class of enzyme. kyoto-u.ac.jp This has been complemented by structures of related enzymes, such as diaminopelargonic acid (DAPA) aminotransferase, which is involved in biotin (B1667282) biosynthesis and also interacts with a diaminocarboxylic acid. nih.govebi.ac.uknih.gov

While cryo-EM has revolutionized structural biology, especially for large and flexible complexes, its application to smaller proteins like DAPDH (which can be as small as 82 kDa) has been more challenging. biorxiv.org However, advancements in cryo-EM technology are making it increasingly feasible to determine high-resolution structures of sub-100 kDa complexes, suggesting its potential for future studies of DAPDH and similar enzymes. biorxiv.orgresearchgate.net To date, crystallographic studies remain the main source of structural data for these specific enzymes. kyoto-u.ac.jprcsb.orgrcsb.org

The Protein Data Bank (PDB) contains several entries for enzymes related to diaminopentanoate metabolism, providing a valuable resource for structural analysis.

| PDB ID | Enzyme Name | Organism | Resolution (Å) | Method |

|---|---|---|---|---|

| 5UC7 | BioA / 7,8-diaminopelargonic acid aminotransferase / DAPA synthase, PLP complex | Citrobacter rodentium | 1.835 | X-ray Diffraction |

| 4A0G | Bifunctional DAPA aminotransferase-DTB synthetase | Arabidopsis thaliana | N/A | X-ray Diffraction |

| Not Available | 2,4-diaminopentanoate dehydrogenase | Fervidobacterium nodosum | Not Specified in Abstract | X-ray Diffraction |

Structural Insights into Substrate Binding and Catalysis

Structural studies have provided a detailed view of how enzymes like DAPDH bind their substrates and catalyze reactions. DAPDH belongs to the family of oxidoreductases and specifically acts on the CH-NH2 group of donors with NAD+ or NADP+ as an acceptor. wikipedia.org The systematic name for this enzyme class is 2,4-diaminopentanoate:NAD(P)+ oxidoreductase (deaminating). wikipedia.org

The catalytic mechanism of dehydrogenases like DAPDH generally involves a hydride transfer from the substrate to the nicotinamide (B372718) cofactor (NAD(P)+). researchgate.net In the case of DAPDH, the enzyme catalyzes the reversible oxidative deamination of (2R,4S)-2,4-diaminopentanoate to 2-amino-4-oxopentanoate, ammonia (B1221849), and NAD(P)H. wikipedia.org The active site contains residues that are crucial for positioning the substrate and the cofactor in the correct orientation for this transfer to occur. proteopedia.orgebi.ac.uk The specificity for the (2R,4S) stereoisomer is determined by the precise geometry of the binding pocket.

Protein-Ligand Interactions with this compound

The specificity and efficiency of enzymes that metabolize this compound are governed by a network of interactions between the protein and the ligand. osu.edumdpi.com These interactions are centered in the enzyme's active site and often involve essential cofactors.

Active Site Architecture and Catalytic Residues

The active site of an enzyme is a highly specific three-dimensional pocket designed to bind its substrate and catalyze a chemical reaction. In dehydrogenases, the active site is typically composed of a substrate-binding region and a cofactor-binding region, often a Rossmann fold for NAD(P)+. researchgate.netresearchgate.net

For the 2,4-DAPDH from Fervidobacterium nodosum, site-directed mutagenesis studies have identified key residues involved in catalysis. kyoto-u.ac.jp Specifically, His262 and Gln264 were found to be important for the enzyme's activity. kyoto-u.ac.jp Mutation of these residues to alanine (B10760859) resulted in a significant loss of activity, highlighting their critical role in the catalytic mechanism. kyoto-u.ac.jp Computational modeling, such as molecular dynamics (MD) simulations, has been used to further understand the function of these residues by modeling the enzyme with the bound cofactor and substrate. kyoto-u.ac.jp

In related aminotransferases, the active site architecture is also well-defined. For example, in D-phenylglycine aminotransferase, two arginine residues (Arg34 and Arg407) are proposed to interact with the carboxylate groups of the substrate, ensuring proper orientation for the reaction. rsc.org Such electrostatic interactions are common in enzyme active sites and are crucial for substrate recognition and binding. mdpi.com

Role of Cofactors (e.g., Pyridoxal (B1214274) 5'-Phosphate) in this compound Metabolism

Many enzymes involved in amino acid metabolism, including some that act on diaminovalerate derivatives, require cofactors for their catalytic activity. While dehydrogenases like DAPDH use NAD(P)+, other enzymes, particularly aminotransferases, rely on pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. wikipedia.orgwikipedia.org

PLP is a versatile coenzyme that participates in a wide array of reactions, including transamination, decarboxylation, and racemization. wikipedia.orgmhmedical.comdrugbank.com In a typical transamination reaction, the aldehyde group of PLP forms a Schiff base (an internal aldimine) with the ε-amino group of a lysine (B10760008) residue in the enzyme's active site. wikipedia.org When the amino acid substrate enters the active site, it displaces the lysine, forming a new Schiff base with PLP (an external aldimine). wikipedia.org This is a key step in the catalytic cycle, which ultimately results in the transfer of an amino group.

For instance, diaminopelargonic acid (DAPA) aminotransferase, which catalyzes a step in biotin synthesis, is a PLP-dependent enzyme. nih.govwiley.com Ornithine 4,5-aminomutase is another example of a PLP-dependent enzyme that produces (2R,4S)-2,4-diaminopentanoate as a product from the rearrangement of D-ornithine. nih.govresearchgate.net The PLP cofactor is essential for the catalytic function of these enzymes, and its pyridine (B92270) ring plays a key role in stabilizing reaction intermediates. caldic.comnih.gov

Protein Dynamics and Conformational Changes During Catalysis

Enzymes are not static structures; they undergo dynamic conformational changes that are often essential for their catalytic function. These changes can range from small movements of side chains in the active site to large-scale domain motions. nih.gov

In many PLP-dependent enzymes, a significant conformational change is associated with catalysis, often described as an "open" to "closed" transition. caldic.com For example, in ornithine 4,5-aminomutase, the binding of the substrate D-ornithine to PLP triggers a large-scale movement of the domain that binds the cobalamin cofactor. nih.gov This brings the cofactors and substrate into proximity, creating a catalytically active conformation. nih.gov This movement is initiated by the formation of the external aldimine between the substrate and PLP, which releases a lysine residue that holds the enzyme in an "open" state. nih.gov

Similarly, molecular dynamics simulations of 2,4-DAPDH have been used to model the structural changes that occur when the substrate and cofactor bind. kyoto-u.ac.jp These computational approaches, combined with experimental techniques, are crucial for understanding the full catalytic cycle, which involves substrate binding, catalysis, and product release, all of which can be accompanied by changes in the enzyme's conformation. mdpi.comfrontiersin.org The dynamic nature of these enzymes allows them to efficiently guide the substrate through the chemical transformation. bmbreports.org

Advanced Analytical Methodologies for 2r,4s 2,4 Diaminovalerate Research

Isotopic Labeling and Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful tool for the quantitative study of metabolism. nih.gov It utilizes stable isotope-labeled tracers to track the flow of atoms through metabolic pathways, providing insights into the rates of intracellular reactions that are not directly measurable. nih.govnih.gov This approach is crucial for understanding and optimizing the biosynthesis of specific compounds like (2R,4S)-2,4-diaminovalerate in native or engineered organisms.

Application of 13C and 15N Isotopes for Pathway Elucidation

Stable isotopes, particularly Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), are instrumental in elucidating the metabolic pathways leading to the formation of this compound. medchemexpress.com By supplying a labeled precursor (e.g., ¹³C-glucose or ¹⁵N-ammonia) to a biological system, researchers can trace the incorporation of these heavy isotopes into downstream metabolites. medchemexpress.com The resulting labeling patterns in the target molecule, this compound, are analyzed to identify the specific enzymatic reactions and precursor molecules involved in its synthesis.

For instance, in the study of ornithine 4,5-aminomutase, which produces (2R,4S)-2,4-diaminopentanoic acid from D-ornithine, labeled substrates can be used to follow the rearrangement mechanism. researchgate.net Similarly, tracking the incorporation of ¹⁵N from a labeled source can confirm the nitrogen-donating steps in the pathway. This technique allows for the unambiguous determination of metabolic routes, distinguishing between alternative pathways and identifying previously unknown enzymatic steps. The core principle is that the labeling pattern of a product metabolite is the flux-weighted average of the labeling patterns of its substrates. nih.gov

Quantification of Metabolic Fluxes in Engineered Biological Systems

Beyond pathway mapping, isotopic labeling is the foundation for quantifying metabolic fluxes, which is especially valuable in metabolic engineering. nih.gov In engineered microorganisms designed to overproduce this compound, MFA can pinpoint metabolic bottlenecks and identify competing pathways that divert resources away from the desired product. creative-proteomics.com

The process involves several key steps:

Metabolic Model Construction : A detailed model of the organism's relevant metabolic network is created. creative-proteomics.com

Isotope Labeling Experiment : The engineered cells are cultured with a precisely labeled substrate, such as ¹³C-glucose. nih.gov

Metabolite Analysis : After a period of growth, intracellular metabolites, including the target compound this compound, are extracted and their mass isotopomer distributions are measured using techniques like mass spectrometry.

Flux Calculation : Computational software is used to fit the experimental labeling data to the metabolic model, allowing for the calculation of absolute flux values (i.e., reaction rates) throughout the network. nih.govcreative-proteomics.com

This quantitative data provides a detailed snapshot of the cell's physiology, revealing how carbon and nitrogen are partitioned among various pathways. nih.gov By comparing the flux distribution in high-producing strains versus low-producing ones, researchers can identify targets for further genetic modification to enhance the yield of this compound. Dynamic metabolic flux analysis (DMFA) further extends this capability to systems not at a metabolic steady state, which is common in industrial fermentation processes. nih.gov

Spectrophotometric and Spectroscopic Assays for Enzymatic Activity

The discovery, characterization, and engineering of enzymes involved in the this compound pathway rely on robust and efficient activity assays. Spectrophotometric and spectroscopic methods are workhorses in this field due to their sensitivity and amenability to high-throughput formats.

NADH/NAD+ Coupled Assays

Many enzymatic reactions, particularly those catalyzed by dehydrogenases, involve the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to NADH or the oxidation of NADH to NAD⁺. bmrservice.com The intrinsic difference in the light absorbance properties of these cofactors—NADH absorbs light at 340 nm while NAD⁺ does not—forms the basis of a widely used assay. The rate of change in absorbance at 340 nm is directly proportional to the rate of the enzymatic reaction.

Even if the primary enzyme of interest does not directly use NAD⁺/NADH, its activity can often be measured using a coupled assay. In this setup, the product of the first reaction becomes the substrate for a second, "coupling" enzyme that does use NAD⁺ or NADH. mblbio.com For example, if an enzyme in the this compound pathway produces a specific keto acid, its formation can be coupled to a dehydrogenase that reduces the keto acid to a hydroxy acid while oxidizing NADH to NAD⁺. The corresponding decrease in absorbance at 340 nm would then be monitored. These assays are highly versatile and can be used with purified enzymes or in crude cell extracts. nih.govplos.org

Table 1: Principles of NADH/NAD⁺ Coupled Assays

| Assay Type | Principle | Measurement | Example Application |

| Direct Assay | The target enzyme directly consumes or produces NADH/NAD⁺. | Monitor change in absorbance at 340 nm. | Characterizing a dehydrogenase in the biosynthetic pathway. |

| Coupled Assay | The product of the target enzyme is used by a secondary, NAD(H)-dependent enzyme. | Monitor change in absorbance at 340 nm from the second reaction. | Quantifying the activity of an aminotransferase or mutase. |

| Cycling Assay | Pyridine (B92270) nucleotides are recycled between oxidized and reduced forms, amplifying the signal. | Measure the accumulation of a colored or fluorescent product over time. | Detecting very low concentrations of NAD⁺ or NADH. mblbio.complos.org |

High-Throughput Screening for Enzyme Discovery and Engineering

Improving enzymes for industrial applications, such as enhancing their stability, activity, or specificity, requires screening vast libraries of enzyme variants. nih.gov High-throughput screening (HTS) methods are essential for this process, enabling the rapid testing of thousands or even millions of samples. creative-enzymes.commdpi.com These methods often adapt spectrophotometric or fluorometric assays to a microtiter plate format (e.g., 96, 384, or 1536 wells) and use automated liquid handling robots. mdpi.comsygnaturediscovery.com

For enzymes in the this compound pathway, HTS assays can be developed based on several principles:

Coupled Enzyme Cascades : Similar to the NADH-based assays, a cascade of enzymes can be used where the final step produces a colored or fluorescent product. nih.gov

Fluorogenic Substrates : A synthetic substrate that becomes fluorescent upon conversion by the target enzyme can be used.

Droplet-Based Microfluidics : This ultrahigh-throughput technique encapsulates single cells expressing enzyme variants in picoliter-sized droplets, which act as individual test tubes. mdpi.com The reaction occurs within the droplet, and those containing highly active enzymes can be identified and sorted based on a fluorescent signal. mdpi.com

These HTS approaches dramatically accelerate the evolution of enzymes with desired properties for the efficient biocatalytic production of this compound. creative-enzymes.com

Chromatographic and Mass Spectrometric Identification and Quantification

Unambiguous identification and precise quantification of this compound in complex biological samples, such as fermentation broths or cell lysates, are critical for research and process development. The combination of chromatography for separation and mass spectrometry for detection provides the necessary specificity and sensitivity. google.com

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is commonly used to separate this compound from other amino acids and metabolites. The separation is typically achieved using reversed-phase or ion-exchange columns.

Following chromatographic separation, mass spectrometry (MS) is employed for detection and quantification. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, allowing them to be transferred into the gas phase as intact ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing a highly specific signal for this compound. When coupled with tandem mass spectrometry (MS/MS), a specific parent ion is selected and fragmented to produce a characteristic pattern of daughter ions, further increasing confidence in identification. nih.gov

The combination of Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful platform for metabolomics and is routinely used to confirm the production of target compounds in engineered microbial strains. google.comgoogle.com Gas chromatography-mass spectrometry (GC-MS) can also be used, although it typically requires chemical derivatization of the non-volatile amino acid to make it suitable for gas-phase analysis. google.com These methods allow for the detection of not only the final product but also pathway intermediates, which is crucial for identifying reaction bottlenecks. nih.gov

Table 2: Comparison of Analytical Techniques for this compound

| Technique | Principle | Advantages | Considerations |

| HPLC-UV | Separation by LC followed by detection using UV-Vis absorbance (often after derivatization). | Robust, widely available. | May require derivatization for sensitivity and specificity; lower specificity than MS. |

| LC-MS | Separation by LC followed by detection based on mass-to-charge ratio. | High specificity and sensitivity; structural information from fragmentation (MS/MS). nih.gov | Higher equipment cost and complexity. |

| GC-MS | Separation of volatile compounds by GC followed by MS detection. | Excellent separation efficiency for volatile compounds. | Requires chemical derivatization for non-volatile analytes like this compound. google.com |

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a cornerstone technique for the enantioselective separation of this compound from its other stereoisomers. csfarmacie.cz The principle of this method relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with varying stabilities. scielo.br This difference in interaction strength results in different retention times, allowing for their separation and quantification. scielo.br

A variety of CSPs are commercially available and have been successfully used for the separation of chiral compounds, including amino acids and their derivatives. scielo.br Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile due to their broad applicability. scielo.brymc.co.jp Cyclodextrin-based stationary phases, like β-cyclodextrin bonded to silica, are also effective for separating a wide range of chiral molecules. csfarmacie.czmerckmillipore.com The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. Both normal-phase and reversed-phase chromatography can be utilized, with the choice depending on the specific properties of the analyte and the CSP. csfarmacie.czymc.co.jp

For the analysis of this compound, a typical HPLC setup would involve a column such as a CHIRALPAK® or a similar polysaccharide-based column. The mobile phase composition, often a mixture of an organic modifier like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, would be optimized to achieve the best resolution. ymc.co.jp

Table 1: Illustrative HPLC Parameters for Chiral Separation of Diaminovalerate Isomers

| Parameter | Example Condition | Purpose |

| Column | CHIRALPAK® AD-H, ChiraDex® | Provides the chiral environment for separation. merckmillipore.comrsc.org |

| Mobile Phase | Isocratic mixture of Acetonitrile/Water with additives (e.g., TFA) | Elutes the compounds from the column; additives can improve peak shape and resolution. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |

| Detection | UV at 210 nm or Mass Spectrometry (LC-MS) | Detects the separated isomers as they elute. |

| Column Temp. | 25 - 40 °C | Can influence the interaction kinetics and thus the separation. rsc.org |

This table presents a generalized set of parameters and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net However, amino acids like this compound are non-volatile due to their polar nature and zwitterionic character at physiological pH. mdpi.com Therefore, a crucial step before GC-MS analysis is chemical derivatization to convert the analyte into a more volatile and thermally stable form. jfda-online.com

Common derivatization strategies for amino acids involve silylation, acylation, or alkylation of the amine and carboxyl functional groups. jfda-online.com For instance, reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to form tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable and less sensitive to moisture compared to other silyl (B83357) derivatives. Another approach is the formation of methyl ester-pentafluoropropionic derivatives. mdpi.com

Once derivatized, the volatile analyte can be separated on a GC column. For chiral analysis, a chiral stationary phase, such as a β-cyclodextrin column (e.g., Chirasil-Dex CB), can be employed to separate the stereoisomers. The mass spectrometer then detects and fragments the eluting compounds, providing both quantitative data and structural information. The fragmentation pattern can be used to confirm the identity of the compound, with specific diagnostic fragments being characteristic of the analyte.

Table 2: Typical GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Example Condition | Purpose |

| Derivatization Reagent | MTBSTFA or a mixture for esterification/acylation | To increase the volatility and thermal stability of the analyte. |

| GC Column | Chirasil-Dex CB or similar chiral capillary column | To separate the different stereoisomers. |

| Carrier Gas | Helium or Hydrogen | To carry the sample through the column. |

| Injection Mode | Split/Splitless | To introduce the sample onto the column. |

| Temperature Program | Ramped oven temperature (e.g., 100°C to 250°C) | To facilitate the separation of compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) | To fragment the analyte molecules for mass analysis. |

| MS Detection | Selected Ion Monitoring (SIM) or Full Scan | For quantitative analysis or compound identification, respectively. |

This table outlines general GC-MS conditions that would need to be specifically developed and validated for this compound analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an ideal technique for analyzing compounds in complex biological samples like plasma, urine, or tissue extracts. turkjps.orgnih.gov For the analysis of this compound, LC-MS offers significant advantages, as it can often handle samples with minimal cleanup and can detect very low concentrations of the analyte. turkjps.org

In a typical LC-MS workflow, the sample is first subjected to chromatographic separation, often using a reversed-phase column (e.g., C8 or C18). nih.govnih.gov This separates the analyte of interest from other matrix components. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like amino acids, as it is a soft ionization method that typically produces a protonated molecular ion [M+H]+. nih.gov

Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity. turkjps.org In this mode, the molecular ion of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in the presence of co-eluting interferences. turkjps.orgnih.gov

Table 3: Representative LC-MS/MS Parameters for this compound Quantification

| Parameter | Example Condition | Purpose |

| LC Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 1.8 µm) | To separate the analyte from the biological matrix. nih.gov |

| Mobile Phase | Gradient elution with water and methanol/acetonitrile containing formic acid | To achieve efficient separation of components. nih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive mode | To generate ions from the analyte for mass detection. nih.gov |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | For highly selective and sensitive quantification. nih.gov |

| MRM Transition | Precursor ion (e.g., [M+H]+ of diaminovalerate) → Product ion | Specific transition for the analyte of interest. |

| Internal Standard | Stable isotope-labeled this compound | To correct for matrix effects and variations in sample processing and instrument response. |

The parameters in this table are illustrative and require thorough optimization and validation for the specific application.

Sample Preparation Techniques for Complex Biological Samples in Analytical Research

The quality of analytical data is highly dependent on the sample preparation process, which aims to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. nih.govresearchgate.net The choice of sample preparation technique depends on the nature of the biological sample (e.g., plasma, urine, tissue), the properties of the analyte, and the analytical method to be used. chromatographyonline.com

Commonly used techniques for biological samples include:

Protein Precipitation (PPT): This is a simple and fast method often used for plasma or serum samples. chromatographyonline.comchromatographyonline.com An organic solvent, such as acetonitrile or methanol, is added to the sample to denature and precipitate the proteins. chromatographyonline.com After centrifugation, the supernatant containing the analyte is collected for analysis. While quick, this method may not remove all interfering substances. chromatographyonline.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. chromatographyonline.comorientjchem.org By adjusting the pH of the aqueous phase, the charge state of the analyte can be manipulated to facilitate its extraction into the organic layer. chromatographyonline.com This technique offers better cleanup than PPT but can be more time-consuming and use larger volumes of organic solvents. orientjchem.org

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique that can provide excellent sample cleanup and concentration. orientjchem.org The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of a strong solvent. The choice of sorbent (e.g., C18, ion-exchange) depends on the properties of the analyte.

Table 4: Comparison of Sample Preparation Techniques for Biological Samples

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. chromatographyonline.com | Fast, simple, and inexpensive. | Less effective at removing other matrix components (e.g., phospholipids), which can cause ion suppression in LC-MS. chromatographyonline.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. orientjchem.org | Good removal of salts and phospholipids; can be highly selective. chromatographyonline.com | Can be labor-intensive, may require large volumes of organic solvents, and can be difficult to automate. chromatographyonline.comorientjchem.org |

| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by selective elution. orientjchem.org | High recovery, excellent cleanup, can concentrate the analyte, and is easily automated. | Can be more expensive and requires method development to select the appropriate sorbent and solvents. |

For the analysis of this compound from a biological fluid like plasma, a combination of these techniques might be employed. For example, an initial protein precipitation step could be followed by SPE for further cleanup and concentration before LC-MS/MS analysis. The ultimate goal is to develop a robust and reproducible sample preparation method that minimizes matrix effects and ensures accurate and precise quantification of the analyte. chromatographyonline.com

Genetic and Metabolic Engineering of 2r,4s 2,4 Diaminovalerate Pathways

Engineering of Microbial Strains for Enhanced or Altered Production/Degradationfrontiersin.org

The foundation of successful metabolic engineering lies in the selection and modification of a suitable microbial host, often referred to as a "chassis." Organisms like Corynebacterium glutamicum and Escherichia coli are frequently used due to their well-understood genetics and metabolism. nih.gov

To enhance the production of a target molecule, metabolic flux must be redirected from the organism's native pathways towards the desired biosynthetic route. This involves a combination of gene deletions, attenuations, and overexpression. The extensive work on L-ornithine production in C. glutamicum provides a clear blueprint for these strategies. frontiersin.org

Key strategies include:

Blocking Competing Pathways : To prevent the conversion of the target precursor into other metabolites, key genes in competing pathways are deleted. For L-ornithine, the argF gene, which encodes ornithine carbamoyltransferase, is knocked out to prevent the conversion of ornithine to citrulline. researchgate.net Similarly, pathways that consume the primary precursor, L-glutamate, can be blocked. nih.gov

Removing Transcriptional Repression : The expression of biosynthetic operons is often repressed by the final product of the pathway. Deleting the gene for the corresponding repressor protein can lead to constitutive expression of the pathway enzymes. In the case of ornithine synthesis, deleting the arginine repressor gene argR is a common and effective strategy. researchgate.net

Enhancing Precursor Supply : The flux of central carbon metabolism can be channeled towards the desired precursor. For glutamate-family amino acids, this can involve attenuating the activity of enzymes like oxoglutarate dehydrogenase to increase the availability of α-ketoglutarate, a key precursor to glutamate (B1630785). researchgate.net

Overexpressing Pathway Enzymes : Increasing the cellular concentration of the enzymes directly involved in the biosynthetic pathway can significantly boost production. This is often achieved by expressing the relevant genes, such as the argCJBD operon for ornithine synthesis, from a strong, constitutive promoter on a plasmid. nih.gov

Improving Product Export : To alleviate feedback inhibition and potential product toxicity, the export of the target molecule from the cell can be enhanced. mdpi.com Overexpression of transporter proteins, such as the lysE exporter which can transport basic amino acids like ornithine, has proven effective. researchgate.net

The following interactive table summarizes the impact of various genetic modifications on L-ornithine production in Corynebacterium glutamicum, illustrating the effectiveness of these strategies.

| Genetic Modification | Strategy | Effect on L-ornithine Production | Reference |

|---|---|---|---|

| ΔargF | Block competing pathway (citrulline synthesis) | Enables accumulation of L-ornithine | |

| ΔargR | Remove transcriptional repression | Increases expression of ornithine biosynthesis genes | |

| ΔputP | Block competing pathway (proline uptake) | Increases precursor availability | |

| Attenuate odhA | Enhance precursor supply (α-ketoglutarate) | Increases metabolic flux towards glutamate family | |

| Overexpress argCJBD | Overexpress biosynthetic pathway | Significantly increases L-ornithine synthesis capacity | |

| Overexpress lysE | Enhance product export | Reduces feedback inhibition and increases final titer |

Often, the native enzymes in a host organism are not optimal for a desired transformation, or the entire pathway may be absent. In such cases, enzymes from other organisms with more suitable properties (e.g., higher activity, different substrate specificity) can be introduced. frontiersin.orgnih.gov This process is known as heterologous expression.

For example, to improve the supply of NADH for reductive biosynthesis steps, an NADH-dependent glutamate dehydrogenase from Bacillus subtilis was successfully expressed in C. glutamicum. The success of heterologous expression depends on many factors, including codon optimization for the host organism, ensuring proper protein folding, and balancing the expression levels to avoid placing an excessive metabolic burden on the host. nih.govmdpi.com Challenges such as feedback inhibition by the product or toxicity of the product to the host cell must also be addressed, potentially by choosing enzymes from organisms that naturally produce high concentrations of the compound or by engineering the enzyme to be less sensitive to inhibition. nih.gov

Strategies for Modulating Metabolic Flux towards or away from (2R,4S)-2,4-Diaminovalerate

Rational Design and Directed Evolution for Enzyme Improvementsavemyexams.com

Even when a suitable enzyme is identified, its performance can often be enhanced through protein engineering. Two complementary approaches are used for this purpose: rational design and directed evolution. scispace.com

Rational Design is a knowledge-based approach where detailed information about an enzyme's three-dimensional structure and catalytic mechanism is used to predict specific amino acid changes that will lead to desired improvements. irispublishers.com For instance, the binding pocket of an enzyme can be modified to better accommodate a new substrate or to alter its stereoselectivity. irispublishers.com A recent study on ectoine (B1671093) production demonstrated the power of this approach, where rational design of the rate-limiting L-2,4-diaminobutyrate transaminase (EctB) led to a 382% improvement in product titer. nih.gov

Directed Evolution mimics the process of natural selection in the laboratory. It does not require detailed structural information. researchgate.net The process involves generating a large library of enzyme variants through random mutagenesis, followed by screening or selection for the variants that exhibit the desired property, such as improved activity or stability. frontiersin.org Iterative rounds of this process can lead to dramatic improvements; for example, an enzyme's catalytic efficiency was improved 10,000-fold using this method. researchgate.net

Combining rational design to target specific regions of an enzyme with the broad searching power of directed evolution is often the most powerful strategy for developing highly efficient biocatalysts.

Systems Biology Approaches to Pathway Optimization

Modern metabolic engineering relies heavily on systems biology, which aims to understand the organism as an integrated whole rather than a collection of individual parts. By using "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—researchers can obtain a global snapshot of the cell's physiological state in response to genetic modifications or environmental changes. mdpi.com

This data-rich approach allows for the construction of computational models of the organism's metabolic network. frontiersin.org Techniques like Metabolic Flux Analysis (MFA) and Flux Balance Analysis (FBA) use these models to predict how changes in gene expression will affect the flow of metabolites through the cell's network. savemyexams.com This allows engineers to identify non-obvious targets for genetic intervention, such as unexpected metabolic bottlenecks or competing pathways that divert resources away from the desired product. By integrating multi-omics data with mathematical modeling, systems biology provides a powerful, predictive framework for optimizing metabolic pathways in a rational and efficient manner.

Genetic Tools and Techniques for Pathway Manipulation in Model Organisms

The practical implementation of the strategies described above relies on a sophisticated toolkit of molecular biology techniques for manipulating the DNA of model organisms. irispublishers.com

Gene Knockout/Deletion : The permanent removal of a gene from an organism's chromosome is a fundamental technique used to block competing pathways or remove negative regulatory elements.

Gene Overexpression : To increase the amount of a particular enzyme, its gene is often cloned into a plasmid vector under the control of a strong promoter. These plasmids can exist in high copy numbers within the cell, leading to high levels of protein expression.

Promoter Engineering : Replacing a gene's native promoter with a synthetic or engineered promoter allows for fine-tuning of its expression level, which is crucial for balancing metabolic pathways.

Classical Mutagenesis : Before the advent of modern techniques, strains were often improved through random mutagenesis using chemical mutagens (like NTG) or UV radiation, followed by screening for improved producers. This approach is still valuable for generating a diverse genetic background for further engineering. kyoto-u.ac.jp

Genome Editing (CRISPR/Cas9) : Modern genome editing tools, particularly the CRISPR/Cas9 system, have revolutionized genetic engineering. They allow for precise, targeted modifications—including deletions, insertions, and single base-pair changes—at virtually any location in the genome with high efficiency and ease. frontiersin.org

Genetic Screens : Unbiased genetic screens, where large libraries of mutants are tested for a specific phenotype, remain a powerful tool for discovering novel genes and pathways that can be targeted for improvement.

These tools, developed and refined in model organisms, provide the technical foundation for redesigning cellular metabolism for the production of valuable compounds like this compound.

Q & A

Q. What are the primary metabolic pathways involving (2R,4S)-2,4-diaminovalerate, and how can researchers validate its role in these pathways?

this compound is a key intermediate in the ornithine fermentation pathway. It is metabolized by 2,4-diaminopentanoate dehydrogenase (DAPDH), which catalyzes its oxidative deamination to 2-amino-4-ketopentanoate (AKP) . To validate its role, researchers can:

- Use isotopic labeling (e.g., ) to track metabolic flux in bacterial cultures (e.g., Clostridium sticklandii).

- Perform enzyme assays with purified DAPDH, monitoring NADH production via spectrophotometry at 340 nm .

Q. What methods are recommended for synthesizing and purifying this compound with high stereochemical purity?

- Synthesis : Enzymatic routes are preferred for stereoselectivity. For example, engineered glutamate dehydrogenases can catalyze reductive amination of levulinic acid derivatives to yield (2R,4S)-configured products .

- Purification : Use chiral chromatography (e.g., HPLC with a CHIRALPAK® column) or enzymatic resolution with stereospecific aminotransferases .

Q. How can researchers detect and quantify this compound in complex biological matrices?

- LC-MS/MS : Employ a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Use MRM transitions for m/z 147 → 130 (quantifier) and m/z 147 → 84 (qualifier) .

- Derivatization : React with dansyl chloride or o-phthalaldehyde to enhance fluorescence detection .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its binding affinity to enzymes like DAPDH or aldose reductase (ALR2)?

Thermodynamic binding studies reveal that the (2R,4S) configuration optimizes interactions with active-site residues. For ALR2, free energy calculations (ΔΔG) show a preference for (2R,4S)-isomers over (2S,4S) due to favorable hydrogen bonding and hydrophobic packing .

- Method : Use molecular dynamics (MD) simulations with software like GROMACS and validate via isothermal titration calorimetry (ITC) .

Q. What experimental strategies resolve contradictions in substrate specificity data for DAPDH when diastereomers like (2R,4R)-diaminovalerate are present?

- Competitive inhibition assays : Compare and values for (2R,4S)- vs. (2R,4R)-isomers.

- X-ray crystallography : Resolve enzyme-substrate complexes to identify steric clashes or non-productive binding modes .

- Site-directed mutagenesis : Modify residues in the substrate-binding pocket (e.g., Asp123 in DAPDH) to assess stereochemical tolerance .

Q. How can intracellular enzyme cascades involving this compound be optimized for high yield and cell stability?

- Cell recycling : After initial catalysis (e.g., 63% yield in 3 hours), wash cells with phosphate buffer (pH 6.5) to remove extracellular byproducts. Reuse cells for subsequent reactions, achieving ~22% yield in later cycles .

- Permeabilization : Treat cells with low concentrations of CTAB (0.1%) to enhance substrate uptake without compromising viability .

Data Analysis and Experimental Design

Q. What statistical approaches are critical for analyzing kinetic data of this compound in multi-enzyme systems?

- Michaelis-Menten kinetics : Fit data using nonlinear regression (e.g., GraphPad Prism) to calculate and .

- Principal Component Analysis (PCA) : Identify correlations between reaction variables (e.g., pH, temperature) and product yield .

Q. How can researchers address discrepancies in reported catalytic efficiencies of DAPDH across different studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.